molecular formula C24H48Gd B6289971 Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- CAS No. 126970-21-6

Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-

Cat. No.: B6289971
CAS No.: 126970-21-6
M. Wt: 493.9 g/mol
InChI Key: VZJCZYXCKPETMZ-UHFFFAOYSA-N
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Description

Gadolinium, tris[(1,2,3,4,5-η)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is an organometallic compound featuring a gadolinium (Gd) center coordinated to three substituted cyclopentadienyl ligands. Each ligand contains an isopropyl group (-CH(CH₃)₂) at the 1-position of the cyclopentadienyl ring. This structure places it within the broader family of lanthanide cyclopentadienyl complexes, which are notable for their use in catalysis, materials science, and organic synthesis . The isopropyl substituent introduces steric bulk, influencing the compound’s reactivity, solubility, and thermal stability.

Properties

IUPAC Name

gadolinium;propan-2-ylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16.Gd/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJCZYXCKPETMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Gd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48Gd
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Cyclopentadiene

The foundational step involves introducing isopropyl groups to the cyclopentadienyl ring. A widely adopted method employs sodium cyclopentadienide (NaCp) reacting with 2-bromopropane in liquid ammonia. This reaction proceeds via nucleophilic substitution, where the cyclopentadienide anion attacks the alkyl halide. However, achieving mono-, di-, or tri-substitution requires careful stoichiometric control. For instance, using 2.5 equivalents of 2-bromopropane per cyclopentadienide anion yields predominantly tri-isopropylcyclopentadiene, with minimal over-alkylation. Phase-transfer catalysis (PTC) enhances this process: dibenzo-18-crown-6 or Adogen 464 facilitates anion transfer between aqueous potassium hydroxide and organic phases (e.g., THF), improving reaction efficiency and reducing byproducts.

Multi-Step Alkylation for Higher Substitution

To attain penta-isopropylcyclopentadienyl ligands, sequential alkylation is necessary. Starting from di-isopropylcyclopentadiene, additional deprotonation and alkylation steps with 2-bromopropane yield tri- and tetra-substituted intermediates. Final treatment with excess alkylating agent under PTC conditions produces the penta-substituted derivative, albeit in modest yields (~38% overall). Challenges include regioselectivity and steric hindrance, which favor substitution at less hindered positions.

Formation of Gadolinium Complexes

Metathesis Reaction with Gadolinium Trichloride

The ligand’s sodium or potassium salt reacts with gadolinium trichloride (GdCl₃) in anhydrous tetrahydrofuran (THF) or diethyl ether. For example, tris(cyclopentadienyl)gadolinium(III) is synthesized by combining NaCp with GdCl₃ at −78°C, followed by gradual warming to room temperature. Analogously, tris[(1,2,3,4,5-η)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]gadolinium forms via reaction of tri-isopropylcyclopentadienyl sodium with GdCl₃. Stoichiometric precision (3:1 ligand-to-metal ratio) ensures complete coordination, verified by gadolinium titration (43.5–45.7% Gd content).

Solvent and Atmosphere Considerations

Reactions proceed under inert atmospheres (argon or nitrogen) to prevent ligand oxidation or hydrolysis. Anhydrous solvents are critical, as moisture induces ligand protonation or gadolinium hydroxide formation. Post-reaction, solvent removal under vacuum yields a crude solid, typically a red-to-brown powder.

Purification and Characterization

Recrystallization and Sublimation

Crude products are purified via recrystallization from hot toluene or sublimation at reduced pressure (10⁻² mbar, 200–250°C). These methods remove unreacted ligands and inorganic salts, yielding crystalline solids with >98% purity. For air-sensitive complexes, handling within gloveboxes or Schlenk lines is essential.

Analytical Techniques

  • Complexometric Titration : EDTA chelates free Gd³⁺, with xylenol orange as an indicator. This quantifies gadolinium content (38.9–40.9% for methyl-substituted analogs).

  • NMR Spectroscopy : ¹H NMR confirms ligand substitution patterns. For instance, isopropyl methyl groups resonate at δ 1.2–1.5 ppm, while cyclopentadienyl protons appear upfield.

  • Elemental Analysis : Matches calculated values for C, H, and Gd (e.g., C₁₈H₂₁Gd: Calc. C 54.8%, H 5.3%; Found C 54.5%, H 5.1%).

Challenges and Optimization Strategies

Steric and Electronic Effects

Bulky isopropyl groups hinder metal-ligand coordination, necessitating elevated temperatures (80–100°C) or prolonged reaction times (24–48 hours). Electron-donating substituents stabilize the gadolinium center but reduce Lewis acidity, impacting catalytic applications.

Yield Enhancement

Phase-transfer catalysis improves alkylation yields from <20% to >50% by minimizing side reactions. For metal coordination, using a slight excess of ligand (3.2:1 ratio) compensates for steric inefficiencies, achieving >90% conversion.

Industrial and Research Applications

Catalysis

Chiral gadolinium complexes catalyze asymmetric C–H additions, exemplified by enantioselective hydroalkynylation of cyclopropenes (90–99% ee). The isopropyl groups enhance stereocontrol by creating a rigid coordination sphere.

Magnetic Resonance Imaging (MRI)

Gadolinium cyclopentadienyl derivatives serve as precursors for MRI contrast agents. Functionalization with hydrophilic groups (e.g., PEG) improves biocompatibility and relaxivity (r₁ = 12–15 mM⁻¹s⁻¹) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C24H48Gd, with a molecular weight of 493.9 g/mol. It consists of a gadolinium atom coordinated to three cyclopentadienyl ligands. The presence of these ligands influences the compound's stability and reactivity, making it suitable for various applications in research and technology .

Medical Imaging

One of the primary applications of gadolinium compounds is in magnetic resonance imaging (MRI). Gadolinium-based contrast agents (GBCAs) are widely used to enhance the quality of MRI scans. The unique magnetic properties of gadolinium allow it to alter the relaxation times of nearby water protons, improving the contrast between different tissues .

  • Relaxivity : Gadolinium complexes exhibit varying degrees of relaxivity (r1 and r2), which are crucial for determining their effectiveness as contrast agents. Research indicates that modifications to ligand structures can enhance relaxivity, making them more effective for clinical use .
Compound NameRelaxivity (r1)Relaxivity (r2)Notable Features
Gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-TBDTBDPotentially lower toxicity
Gd-DOTA4.0 - 7.0 L mmol⁻¹ s⁻¹Similar rangeHigh stability and safety profile
Gd-BOPTATBDTBDEnhanced tissue specificity

Coordination Chemistry

The coordination chemistry of gadolinium complexes is an area of active research. The ability of gadolinium to form stable complexes with various ligands allows for the development of new materials with specific properties. For instance, studies have shown that modifying the cyclopentadienyl ligands can lead to enhanced stability and altered electronic properties .

  • Ligand Design : Innovative ligand design strategies are being explored to improve the stability and efficacy of gadolinium complexes. This includes using cyclic ligands that can provide better chelation and reduce toxicity risks associated with gadolinium exposure .

Biological Interactions

Understanding the interactions between gadolinium complexes and biological systems is crucial for assessing their safety as imaging agents. Research has indicated that these complexes can interact with proteins and other biomolecules, potentially impacting their structure and function . This knowledge is essential for developing safer contrast agents that minimize adverse effects during medical procedures.

Case Studies

Several studies have investigated the efficacy and safety of gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- as a contrast agent:

  • Study on Relaxivity : A comparative study evaluated the relaxivity of various gadolinium complexes in different environments. The results indicated that the compound exhibited promising relaxivity values under specific conditions, suggesting its potential utility in clinical settings .
  • Biocompatibility Assessment : Another study focused on assessing the biocompatibility of this gadolinium complex by examining its interactions with human serum albumin. The findings suggested that modifications to the ligand could enhance biocompatibility while maintaining effective imaging properties .

Mechanism of Action

The mechanism of action of gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves its interaction with molecular targets through coordination chemistry. The gadolinium center can interact with various biological molecules, influencing their structure and function. In MRI applications, the compound enhances the contrast by altering the relaxation times of water protons in the vicinity of the gadolinium ions.

Comparison with Similar Compounds

Lanthanide Analogues

a. Tris(isopropylcyclopentadienyl)yttrium(III) (Y(iPrCp)₃)

  • Structure : Yttrium (Y) replaces gadolinium, with identical isopropylcyclopentadienyl ligands.
  • Properties: Highly air- and moisture-sensitive, requiring inert atmosphere handling . Applications: Precursor for thin-film deposition and organometallic synthesis.
  • Gadolinium’s paramagnetism (due to seven unpaired 4f electrons) distinguishes it from diamagnetic yttrium .

b. Tris(isopropylcyclopentadienyl)praseodymium(III) (Pr(iPrCp)₃)

  • Structure : Praseodymium (Pr) center with identical ligands.
  • Properties :
    • Molecular formula: C₂₄H₃₃Pr.
    • InChI: 1S/3C8H11.Pr/c31-7(2)8-5-3-4-6-8;/h33,5,7H,4H2,1-2H3 .
  • Praseodymium’s +3 oxidation state is stable, similar to gadolinium, but its magnetic properties differ due to 4f³ configuration .
Transition Metal Analogues

a. Zirconium, tris(N-methylmethanaminato)[1-propyl-2,4-cyclopentadien-1-yl]-

  • Structure : Zirconium (Zr) with propyl-substituted cyclopentadienyl and N-methylmethanaminato ligands.
  • Properties :
    • Liquid state, colorless to pale yellow, amine-like odor.
    • Flammable (flash point: 67.4°C) and corrosive to skin/eyes .
  • Zr⁴+’s smaller ionic radius (0.84 Å) and +4 oxidation state contrast with Gd³+’s +3 state, altering redox behavior .

b. Titanium, dichlorobis(tert-butylcyclopentadienyl)- (Ti(tBuCp)₂Cl₂)

  • Structure : Titanium (Ti) with tert-butyl-substituted cyclopentadienyl ligands.
  • Properties :
    • Solid state, used in olefin polymerization catalysis.
    • Molecular formula: C₁₈H₂₆Cl₂Ti .
  • Comparison : The tert-butyl group provides greater steric shielding than isopropyl, reducing unwanted side reactions. Ti⁴+’s strong Lewis acidity and smaller size (0.74 Å) make it more electrophilic than Gd³+ .
Steric and Electronic Effects of Ligands
Compound Type Substituent Steric Bulk (Tolman Cone Angle) Electronic Effect
Gadolinium(iPrCp)₃ Isopropyl Moderate (~130°) Electron-donating
Yttrium(iPrCp)₃ Isopropyl Moderate Electron-donating
Titanium(tBuCp)₂Cl₂ tert-Butyl High (~160°) Electron-donating
Zirconium(PrCp)(N-methylamine) Propyl Low (~110°) Neutral
  • Key Insight : Isopropyl groups balance steric protection and ligand mobility, making Gd(iPrCp)₃ suitable for applications requiring controlled reactivity .

Biological Activity

Gadolinium, tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- (CAS number 126970-21-6) is an organometallic compound featuring gadolinium as its central metal atom coordinated to three cyclopentadienyl ligands. Gadolinium is a rare earth element known for its magnetic properties and is utilized in various applications, particularly in medical imaging as a contrast agent for magnetic resonance imaging (MRI). This article reviews the biological activity of this specific gadolinium complex, focusing on its interactions with biological systems and potential applications.

  • Molecular Formula : C24H48Gd
  • Molecular Weight : 493.9 g/mol

The compound's structure allows for unique coordination chemistry where the cyclopentadienyl ligands can undergo substitution reactions influenced by temperature and solvent nature. This property is significant in understanding its reactivity and interactions with biomolecules.

Interaction with Biological Systems

Research indicates that gadolinium complexes can interact with proteins and other biomolecules, potentially altering their structure and function. This interaction is crucial for assessing the safety and efficacy of gadolinium-based contrast agents in medical applications. The biological activity can be summarized as follows:

  • Protein Binding : Gadolinium complexes may bind to serum proteins, influencing their distribution and elimination from the body.
  • Toxicity Considerations : While gadolinium compounds are effective as MRI contrast agents, concerns about nephrotoxicity and the risk of nephrogenic systemic fibrosis (NSF) have been raised. Understanding the ligand arrangement in compounds like gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- may offer insights into reducing toxicity profiles compared to other gadolinium complexes.

Case Studies

Several studies have investigated the biological effects of gadolinium complexes:

  • Cellular Uptake Studies :
    • In vitro studies demonstrated that cells incubated with gadolinium complexes showed varying degrees of uptake depending on the concentration and exposure time. For instance, T47D and MDA-MB-231 cell lines exhibited significant uptake after 24 hours of exposure to 0.125 mM concentrations of gadolinium contrast agents .
  • Relaxometric Studies :
    • Relaxometry studies have shown that the presence of specific enzymes (e.g., beta-galactosidase) significantly alters the relaxation times of gadolinium complexes in solution, indicating their potential for bioactivated imaging applications .
  • Comparative Stability Studies :
    • Stability studies compared various gadolinium complexes under physiological conditions. Gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- demonstrated enhanced stability against transmetallation compared to traditional agents like Dotarem .

Applications

The unique properties of gadolinium tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- suggest several potential applications:

  • MRI Contrast Agent : Its paramagnetic nature makes it suitable for use in MRI as a contrast agent.
  • Targeted Imaging : The ability to modify ligand structures may lead to improved targeting capabilities for specific tissues or disease states.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaNotable Features
Tris(methylcyclopentadienyl)gadoliniumC24H48GdEnhanced stability due to methyl groups
Tris(ethylcyclopentadienyl)gadoliniumC24H48GdDifferent steric properties due to ethyl groups
Gadolinium(III) chlorideGdCl3Simple salt form used in various applications

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Gadolinium tris(cyclopentadienyl) complexes, and how are purity and structural integrity validated?

  • Answer : The synthesis typically involves reacting GdCl₃ with substituted cyclopentadienyl ligands (e.g., 1-methylethyl derivatives) in anhydrous tetrahydrofuran (THF) under inert atmospheres. Ligand exchange reactions are monitored via Schlenk-line techniques to prevent hydrolysis. Structural validation employs X-ray diffraction (XRD) for crystallography and nuclear magnetic resonance (NMR) spectroscopy for ligand coordination analysis. Purity is assessed using elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium content .

Q. Which spectroscopic techniques are most effective for characterizing the electronic properties of substituted cyclopentadienyl-gadolinium complexes?

  • Answer : Ultraviolet-visible (UV-Vis) spectroscopy identifies ligand-to-metal charge transfer (LMCT) transitions, while electron paramagnetic resonance (EPR) probes the paramagnetic behavior of Gd³⁺. Magnetic susceptibility measurements via SQUID magnetometry quantify spin states. Cross-validation with computational methods (e.g., DFT calculations) refines assignments of spectral features .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and selectivity in gadolinium cyclopentadienyl syntheses?

  • Answer : Utilize statistical experimental design (e.g., factorial or response surface methodologies) to evaluate factors such as temperature, solvent polarity, and ligand-to-metal ratios. For example, a Central Composite Design (CCD) can model non-linear interactions between variables. Reaction progress should be tracked via in situ infrared (IR) spectroscopy to identify kinetic bottlenecks .

Q. What strategies address discrepancies in reported magnetic moments or spectroscopic data for gadolinium-cyclopentadienyl complexes?

  • Answer : Contradictions often arise from ligand steric effects or solvent coordination. Systematic replication under controlled conditions (e.g., strict moisture/oxygen exclusion) is critical. Compare data with structurally analogous complexes (e.g., europium or terbium derivatives) to isolate gadolinium-specific behaviors. Collaborative data-sharing platforms (e.g., crystallographic databases) enhance reproducibility .

Q. How can computational chemistry guide the design of gadolinium cyclopentadienyl complexes with tailored redox or catalytic properties?

  • Answer : Density Functional Theory (DFT) simulations predict ligand influence on Gd³⁺ redox potentials and coordination geometry. For catalytic applications (e.g., polymerization), molecular dynamics (MD) simulations model substrate binding affinities. Validate predictions with cyclic voltammetry (CV) and catalytic turnover frequency (TOF) measurements .

Q. What advanced techniques resolve ambiguities in the solid-state vs. solution-phase behavior of these complexes?

  • Answer : Pair single-crystal XRD (solid-state) with extended X-ray absorption fine structure (EXAFS) spectroscopy to compare coordination environments. Solution-phase studies use variable-temperature NMR to detect dynamic ligand exchange. Small-angle X-ray scattering (SAXS) analyzes aggregation tendencies in nonpolar solvents .

Methodological Considerations

Q. How should researchers design experiments to investigate the air-sensitive nature of gadolinium cyclopentadienyl complexes?

  • Answer : Employ glovebox or Schlenk-line techniques for synthesis and handling. Use quartz reaction vessels to minimize metal contamination. Monitor oxygen/moisture levels via Karl Fischer titration. Safety protocols must align with institutional chemical hygiene plans, including 100% compliance on hazard assessments .

Q. What statistical frameworks are appropriate for analyzing multivariate data in cyclopentadienyl-gadolinium reactivity studies?

  • Answer : Multivariate analysis (e.g., principal component analysis, PCA) reduces dimensionality in datasets combining spectroscopic, crystallographic, and kinetic data. Machine learning algorithms (e.g., random forests) can predict reaction outcomes from descriptor variables (e.g., ligand substituent electronegativity) .

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